molecular formula C5H11NO B12389797 4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9

4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9

Cat. No.: B12389797
M. Wt: 110.20 g/mol
InChI Key: HDOWRFHMPULYOA-UHUJFCCWSA-N
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Description

4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 is a deuterated derivative of 4-Hydroxypiperidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in the piperidine ring. The molecular formula of this compound is C5H2D9NO, and it has a molecular weight of approximately 110.202 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 typically involves the deuteration of 4-Hydroxypiperidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration of the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic exchange reactions using deuterium gas. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of by-products. The deuterated compound is then purified using techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 4-piperidone or 4-piperidinecarboxaldehyde.

    Reduction: Formation of 4-aminopiperidine.

    Substitution: Formation of 4-halopiperidines or 4-alkoxypiperidines.

Scientific Research Applications

4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 has several applications in scientific research:

    Chemistry: Used as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of deuterated intermediates for the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 is primarily related to its role as a deuterated compound. The presence of deuterium atoms can alter the compound’s reaction kinetics and stability. In biological systems, deuterated compounds often exhibit slower metabolic rates due to the kinetic isotope effect, which can lead to prolonged activity and reduced toxicity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: The non-deuterated counterpart with similar chemical properties but different reaction kinetics.

    4-Piperidinol: Another hydroxyl-substituted piperidine with similar reactivity.

    2,2,6,6-Tetramethyl-4-piperidinol: A structurally related compound with different steric and electronic properties.

Uniqueness

4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 is unique due to the presence of deuterium atoms, which confer distinct properties such as increased stability and altered reaction kinetics. These characteristics make it valuable in various scientific research applications, particularly in studies involving NMR spectroscopy and metabolic tracing.

Properties

Molecular Formula

C5H11NO

Molecular Weight

110.20 g/mol

IUPAC Name

2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-ol

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,5D

InChI Key

HDOWRFHMPULYOA-UHUJFCCWSA-N

Isomeric SMILES

[2H]C1(C(NC(C(C1([2H])O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CNCCC1O

Origin of Product

United States

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